Thallium(I) ethoxide
CAS No.:
Cat. No.: VC16186745
Molecular Formula: C2H5OTl
Molecular Weight: 249.44 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C2H5OTl |
---|---|
Molecular Weight | 249.44 g/mol |
IUPAC Name | ethoxythallium |
Standard InChI | InChI=1S/C2H5O.Tl/c1-2-3;/h2H2,1H3;/q-1;+1 |
Standard InChI Key | DZFYOYRNBGNPJW-UHFFFAOYSA-N |
Canonical SMILES | CCO[Tl] |
Introduction
Chemical Identity and Structural Features
Thallium(I) ethoxide, systematically named ethanolate;thallium(1+), is an ionic compound comprising a thallium(I) cation (Tl⁺) coordinated to an ethoxide anion (C₂H₅O⁻). Its molecular formula, C₂H₅OTl, reflects a 1:1 stoichiometry between the metal and the alkoxide ligand. The compound is alternatively referred to as thallous ethoxide, TlOEt, or ethoxythallium(I) .
Structural and Spectroscopic Data
The InChIKey identifier DZFYOYRNBGNPJW-UHFFFAOYSA-N provides a standardized representation of its molecular structure, while the SMILES notation CCO[Tl] illustrates the connectivity between the ethyl group and the thallium center . X-ray crystallographic data remain limited due to challenges in obtaining high-quality crystals, but its ionic nature in solution is well-established through conductivity measurements and spectroscopic analyses .
Table 1: Key Identifiers of Thallium(I) Ethoxide
Property | Value | Source |
---|---|---|
CAS Number | 20398-06-5 | |
Molecular Formula | C₂H₅OTl | |
Molecular Weight | 249.44 g/mol | |
InChIKey | DZFYOYRNBGNPJW-UHFFFAOYSA-N | |
Density (20°C) | 3.493 g/mL |
Synthesis and Reactivity
Thallium(I) ethoxide is typically synthesized via the reaction of thallium(I) oxide (Tl₂O) with absolute ethanol under anhydrous conditions:
This reaction requires strict exclusion of moisture to prevent hydrolysis back to Tl₂O . Alternative routes involve the metathesis of thallium(I) nitrate with sodium ethoxide in ethanol, though this method is less commonly employed due to challenges in product isolation .
Stability and Decomposition
The compound decomposes at 130°C, releasing ethanol and forming thallium(I) oxide residues . Its sensitivity to atmospheric moisture necessitates storage under inert gases such as argon or nitrogen.
Physical and Thermodynamic Properties
Thallium(I) ethoxide exists as a viscous, cloudy liquid at room temperature, with a melting point of -3°C and a boiling point of 130°C (with decomposition) . Its high density (3.493 g/mL) and refractive index (1.6714) distinguish it from lighter alkali metal ethoxides .
Table 2: Thermodynamic and Physical Properties
Property | Value | Source |
---|---|---|
Melting Point | -3°C | |
Boiling Point | 130°C (decomposition) | |
Density (20°C) | 3.493 g/mL | |
Refractive Index | 1.6714 | |
Solubility | Immiscible in H₂O |
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
Thallium(I) ethoxide serves as an effective promoter in Suzuki-Miyaura couplings, facilitating the reaction of aryl halides with boronic acids. A 2000 study demonstrated its superiority over thallium(I) hydroxide in terms of stability and handling, achieving yields exceeding 85% for biaryl syntheses . The mechanism likely involves transmetalation acceleration via Tl⁺ coordination to the boronate intermediate .
Dihalocarbene Generation
The compound enables efficient dihalocarbene formation when reacted with haloforms (CHX₃, X = Cl, Br). This method, reported by Taylor & Francis, circumvents traditional two-phase systems by leveraging Tl(I) ethoxide’s solubility in hydrocarbon solvents :
The generated dichlorocarbene readily reacts with alkenes to form dichlorocyclopropanes, a reaction critical in natural product synthesis .
Industrial and Materials Science Applications
Thin Film Deposition
American Elements markets Thallium(I) ethoxide as a precursor for chemical vapor deposition (CVD) processes, particularly in the fabrication of thallium-containing semiconductors . Its volatility at moderate temperatures makes it suitable for generating Tl₂O₃ films with applications in photovoltaics .
Catalytic Systems
The compound’s strong basicity (pKₐ ~15) enables its use as a catalyst in esterification and transesterification reactions, though its toxicity limits large-scale industrial adoption .
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